Mmp-7-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

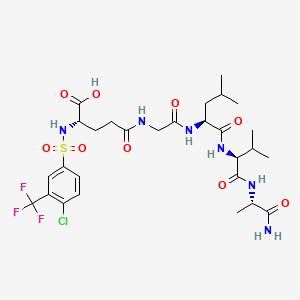

Structure

2D Structure

Properties

Molecular Formula |

C28H40ClF3N6O9S |

|---|---|

Molecular Weight |

729.2 g/mol |

IUPAC Name |

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40ClF3N6O9S/c1-13(2)10-20(25(42)37-23(14(3)4)26(43)35-15(5)24(33)41)36-22(40)12-34-21(39)9-8-19(27(44)45)38-48(46,47)16-6-7-18(29)17(11-16)28(30,31)32/h6-7,11,13-15,19-20,23,38H,8-10,12H2,1-5H3,(H2,33,41)(H,34,39)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t15-,19-,20-,23-/m0/s1 |

InChI Key |

XHPNKAPWXFVQKQ-AEEVCGNZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mmp-7-IN-2: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Mmp-7-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). This document details the chemical synthesis, analytical characterization, and biological evaluation of this compound, offering valuable insights for researchers in the fields of oncology, fibrosis, and drug discovery.

Introduction

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Upregulation of MMP-7 has been implicated in the progression of various diseases, including cancer and fibrosis, making it a compelling therapeutic target. This compound has emerged as a valuable research tool for investigating the biological functions of MMP-7 and for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is based on the hybridization of a known S1' subsite binder with a short peptide moiety, a strategy designed to enhance both potency and selectivity. The detailed synthetic route is outlined in the research article "Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides" by Hideaki Tabuse, et al. While the exact commercial designation "this compound" may refer to a specific compound within the series described in this paper (likely compound 16 or 18), the general synthetic methodology is provided below.

Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and biological activity. This involves a combination of analytical and biological techniques.

Analytical Characterization

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical methods.

Table 1: Analytical Characterization Data for this compound

| Technique | Specification |

| 1H NMR | Consistent with the proposed chemical structure. |

| RP-HPLC | Purity >98%. |

| Mass Spec (MS) | Observed mass consistent with the calculated molecular weight. |

Note: Specific spectral data (chemical shifts, retention times, and m/z values) can be found in the supporting information of the referenced publication and on the technical data sheets provided by commercial suppliers.

Biological Characterization

The biological activity of this compound is assessed through a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Table 2: Biological Activity of this compound

| Parameter | Value |

| IC50 for MMP-7 | 16 nM[1] |

| Selectivity | High selectivity for MMP-7 over other MMPs (e.g., MMP-1, -2, -3, -8, -9, -13, -14).[2] |

| Serum Stability | Good stability in serum and liver microsomes.[1] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.

MMP-7 Enzymatic Assay (Fluorogenic Substrate)

This assay measures the inhibitory activity of this compound against recombinant human MMP-7.

Experimental Workflow:

Caption: Workflow for the MMP-7 enzymatic assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

-

Prepare a stock solution of recombinant human MMP-7 in assay buffer.

-

Prepare a stock solution of a fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the this compound dilutions to the respective wells.

-

Add the MMP-7 enzyme solution to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes using a fluorescence plate reader.

-

Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of cancer cells that express MMP-7.

Protocol:

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., HT-29 colon cancer cells) in a 6-well plate until a confluent monolayer is formed.

-

-

Wound Creation:

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Inhibitor Treatment:

-

Add fresh culture medium containing various concentrations of this compound or vehicle (DMSO) to the wells.

-

-

Image Acquisition and Analysis:

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

-

Western Blot Analysis for MMP-7 Expression

This protocol is used to detect the levels of MMP-7 protein in cell lysates or conditioned media.

Protocol:

-

Sample Preparation:

-

For cell lysates, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

For conditioned media, collect the media from cell cultures and concentrate the proteins if necessary.

-

Determine the protein concentration of the samples using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MMP-7 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

MMP-7 Signaling Pathway and Inhibition

MMP-7 is involved in multiple signaling pathways that promote cancer progression, including invasion and metastasis. It can cleave various substrates, including E-cadherin, leading to the disruption of cell-cell adhesion and the release of β-catenin, which can then translocate to the nucleus and activate the transcription of genes involved in cell proliferation and invasion. This compound exerts its effect by directly binding to the active site of MMP-7, thereby preventing the cleavage of its substrates and inhibiting these downstream signaling events.

Caption: MMP-7 signaling and inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of MMP-7, making it an invaluable tool for studying the multifaceted roles of this enzyme in health and disease. This technical guide provides a comprehensive resource for the synthesis, characterization, and application of this compound, empowering researchers to advance our understanding of MMP-7 biology and to accelerate the development of novel therapeutics targeting MMP-7-driven pathologies.

References

The Role of Mmp-7-IN-2 in Hampering Cancer Progression: A Technical Guide

For Immediate Release

New research delineates the inhibitory effects of Mmp-7-IN-2 on cancer progression, offering a promising avenue for therapeutic development. This technical guide provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction: The Significance of MMP-7 in Oncology

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1][2][3][4][5] This enzymatic activity is crucial for normal physiological processes such as wound healing and tissue remodeling. However, in the context of cancer, MMP-7 is frequently overexpressed and contributes significantly to tumor progression, invasion, and metastasis.[1][2][3][4][5] Its ability to break down components of the basement membrane allows cancer cells to invade surrounding tissues and enter the bloodstream, facilitating their dissemination to distant organs. Furthermore, MMP-7 is implicated in the regulation of cell adhesion, apoptosis, and angiogenesis, all of which are critical processes in cancer development.[1][2][3][4][5] Given its multifaceted role in malignancy, MMP-7 has emerged as a compelling target for anticancer therapies.

This compound: A Potent and Selective Inhibitor

This compound is a novel, highly potent, and selective inhibitor of MMP-7. Its development marks a significant step forward in the quest for targeted cancer therapies. The inhibitory potential of this compound has been quantified, demonstrating its high affinity for MMP-7.

Quantitative Data on this compound Activity

| Compound | IC50 (nM) | Target | Reference |

|---|---|---|---|

| This compound | 16 | MMP-7 | Tabuse H, et al. J Med Chem. 2022 |

Table 1: Inhibitory Concentration of this compound against MMP-7.

Mechanism of Action: How this compound Disrupts Cancer Progression

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of MMP-7. This inhibition disrupts several key processes that are essential for tumor growth and metastasis.

Inhibition of Extracellular Matrix Degradation

By blocking MMP-7, this compound prevents the breakdown of the extracellular matrix. This strengthens the physical barrier surrounding the tumor, thereby impeding the ability of cancer cells to invade adjacent tissues.

Modulation of Cell Adhesion and Migration

MMP-7 is known to cleave cell adhesion molecules, promoting cancer cell detachment and migration. This compound, by inhibiting this activity, helps to maintain the integrity of cell-cell junctions and reduces the migratory capacity of cancer cells.

Interference with Pro-tumorigenic Signaling Pathways

MMP-7 can activate or release various signaling molecules that promote cancer progression. One such pathway is the Epidermal Growth Factor Receptor (EGFR) mediated MEK-ERK signaling cascade, which is crucial for cell proliferation and survival.[3] By inhibiting MMP-7, this compound can indirectly downregulate these pro-tumorigenic signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the role of this compound in cancer progression.

In Vitro MMP-7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-7.

Protocol:

-

Recombinant human MMP-7 is pre-incubated with varying concentrations of this compound in assay buffer.

-

A fluorogenic MMP-7 substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cancer Cell Invasion Assay (Transwell Assay)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

Cancer cells are seeded in the upper chamber of the inserts in serum-free medium containing either vehicle control or this compound.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The percentage of invasion is calculated by comparing the number of invading cells in the treated group to the control group.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and activation of proteins in key signaling pathways.

Protocol:

-

Cancer cells are treated with this compound for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, MMP-7).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

-

Band intensities are quantified to determine changes in protein expression and activation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a selective inhibitor of MMP-7, a key enzyme in cancer progression. Its ability to hinder ECM degradation, reduce cell invasion, and modulate critical signaling pathways underscores its promise as a therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound in various cancer models. The development of such targeted inhibitors represents a significant advancement in the field of oncology, offering the potential for more effective and less toxic cancer treatments.

References

- 1. MT1-MMP and MMP-7 in invasion and metastasis of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

Mmp-7-IN-2: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the pathogenesis of various diseases, including cancer and fibrosis. Its role in extracellular matrix degradation, cell signaling, and tissue remodeling has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Mmp-7-IN-2, a potent and selective inhibitor of MMP-7. We will detail the innovative hybridization strategy that led to its discovery, its comprehensive biochemical and cellular characterization, and the key experimental protocols utilized in its evaluation.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. MMP-7, the smallest member of the MMP family, is distinguished by its broad substrate specificity and its expression in epithelial and cancer cells. Elevated levels of MMP-7 are associated with tumor invasion, metastasis, and fibrosis, making it a compelling target for drug discovery. The development of selective MMP-7 inhibitors has been a significant challenge due to the high degree of homology within the MMP family active sites. This compound emerged from a focused effort to overcome this challenge.

Discovery of this compound: A Hybridization Approach

The discovery of this compound, also referred to as compound 18, was the result of a strategic hybridization of a known S1' subsite binder with short peptide fragments. This approach aimed to enhance both potency and selectivity for MMP-7.

The starting point for the discovery of this compound was a compound that exhibited moderate inhibitory activity and selectivity by binding to the S1' subsite of MMP-7. To improve upon this initial scaffold, researchers designed a hybrid molecule by incorporating a tripeptide sequence (Ala-Leu-Met) derived from a known MMP-2 inhibitory peptide. This initial hybrid, compound 6, demonstrated enhanced MMP-7 inhibitory activity. Subsequent optimization of the peptide moiety through systematic structure-activity relationship (SAR) studies led to the identification of this compound (compound 18) with significantly improved potency and selectivity for MMP-7.

Physicochemical and Pharmacokinetic Properties

This compound is a potent and selective inhibitor of MMP-7 with a reported IC50 of approximately 10-16 nM. It has demonstrated good stability in serum and liver microsomes, suggesting its potential for in vivo applications.

Table 1: Potency and Selectivity of this compound

| MMP Isoform | IC50 (nM) | Selectivity vs. MMP-7 |

| MMP-7 | 10-16 | - |

| MMP-1 | >10,000 | >625-1000-fold |

| MMP-2 | >10,000 | >625-1000-fold |

| MMP-3 | >10,000 | >625-1000-fold |

| MMP-8 | >10,000 | >625-1000-fold |

| MMP-9 | >10,000 | >625-1000-fold |

| MMP-12 | >10,000 | >625-1000-fold |

| MMP-13 | >10,000 | >625-1000-fold |

| MMP-14 | >10,000 | >625-1000-fold |

Data compiled from publicly available information. Specific values may vary based on assay conditions.

Mechanism of Action and Signaling Pathways

MMP-7 plays a significant role in cancer progression and fibrosis through its enzymatic activity and its ability to modulate signaling pathways. This compound exerts its therapeutic potential by directly inhibiting the catalytic activity of MMP-7.

MMP-7 in Cancer and Fibrosis

In cancer, MMP-7 contributes to tumor growth, invasion, and metastasis by:

-

Degrading components of the basement membrane and extracellular matrix, facilitating cancer cell migration.

-

Activating other MMPs, such as pro-MMP-2 and pro-MMP-9.

-

Cleaving cell surface molecules like E-cadherin, which disrupts cell-cell adhesion and promotes epithelial-mesenchymal transition (EMT).

-

Modulating the activity of growth factors and cytokines within the tumor microenvironment.

In fibrosis, MMP-7 is involved in tissue remodeling and the activation of pro-fibrotic signaling pathways, including:

-

TGF-β Signaling: MMP-7 can activate latent TGF-β, a potent pro-fibrotic cytokine.

-

Wnt/β-catenin Signaling: MMP-7 is a downstream target of the Wnt/β-catenin pathway and can also amplify this signaling cascade, creating a positive feedback loop that promotes fibrosis.

Visualizing the Mechanism of Action

Caption: Signaling pathways involving MMP-7 in cancer and fibrosis, and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of this compound.

General Synthesis of this compound (Compound 18)

The synthesis of this compound is achieved through a multi-step process involving the coupling of a carboxylic acid derivative of the S1' binding moiety with a tripeptide amine.

-

Step 1: Synthesis of the S1' Binder Carboxylic Acid: The core heterocyclic scaffold with the S1' binding moiety is synthesized according to established literature procedures, followed by saponification of a terminal ester to yield the corresponding carboxylic acid.

-

Step 2: Synthesis of the Tripeptide Amine: The tripeptide is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin to give the free amine.

-

Step 3: Coupling Reaction: The S1' binder carboxylic acid and the tripeptide amine are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent such as DMF (N,N-Dimethylformamide).

-

Step 4: Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for the synthesis of this compound.

MMP-7 Enzymatic Assay

The inhibitory activity of this compound against MMP-7 is determined using a fluorogenic substrate.

-

Reagents:

-

Recombinant human MMP-7 (catalytic domain)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Activate the pro-MMP-7 to its active form using a suitable activator like APMA (4-aminophenylmercuric acetate) or by following the manufacturer's protocol.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the activated MMP-7 enzyme.

-

Monitor the increase in fluorescence intensity (e.g., Ex/Em = 325/395 nm) over time at a constant temperature (e.g., 37°C) using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assay for MMP-7 Inhibition

The cellular activity of this compound can be assessed by measuring its ability to inhibit MMP-7-mediated processes in a relevant cell line.

-

Cell Line: A human cancer cell line known to secrete MMP-7 (e.g., HT-29 colon cancer cells).

-

Procedure:

-

Culture the cells in a suitable medium until they reach a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium.

-

Measure the MMP-7 activity in the conditioned medium using a commercial MMP-7 activity assay kit or by zymography.

-

Alternatively, assess a downstream effect of MMP-7 inhibition, such as a reduction in cell invasion through a Matrigel-coated Boyden chamber.

-

In Vivo Efficacy Studies

The in vivo efficacy of this compound can be evaluated in animal models of cancer or fibrosis.

-

Animal Model:

-

Cancer: A xenograft model where human cancer cells are implanted into immunocompromised mice.

-

Fibrosis: A model of induced fibrosis, such as the bleomycin-induced pulmonary fibrosis model in mice.

-

-

Procedure:

-

Once tumors are established or fibrosis is induced, randomize the animals into treatment and control groups.

-

Administer this compound at various doses and schedules (e.g., daily intraperitoneal injection).

-

Monitor tumor growth (for cancer models) or the progression of fibrosis (e.g., by measuring lung collagen content).

-

At the end of the study, collect tissues for histological and biochemical analysis to assess the therapeutic effects of this compound.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective MMP-7 inhibitors. Its discovery through a rational, hybridization-based approach has yielded a potent and selective tool for studying the biological roles of MMP-7 and a promising lead compound for the development of novel therapeutics for cancer and fibrotic diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The detailed methodologies and data presented in this guide are intended to facilitate these future research and development efforts.

Mmp-7-IN-2: A Technical Guide to its Involvement in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mmp-7-IN-2 is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis. With an IC50 value of 16 nM, this compound serves as a critical tool for investigating the intricate roles of MMP-7 in cellular signaling. This technical guide provides an in-depth overview of the signaling pathways modulated by MMP-7 and, consequently, influenced by the inhibitory action of this compound. The primary pathways discussed are the Wnt/β-catenin and MAPK/ERK signaling cascades, both of which are central to cell proliferation, differentiation, and invasion.

Quantitative Data on MMP-7 Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to other known MMP-7 inhibitors. This data is essential for researchers selecting appropriate tools for their experimental needs.

| Inhibitor | IC50 (nM) for MMP-7 | Other MMPs Inhibited (IC50 in nM) | Notes |

| This compound | 16 | Selective for MMP-7 | Potent and selective inhibitor. |

| Batimastat | 6 | MMP-1 (3), MMP-2 (4), MMP-9 (4), MMP-3 (20) | Broad-spectrum MMP inhibitor. |

| Mmp-7-IN-1 | 10 | Highly selective for MMP-7 | A potent and selective inhibitor for cancer and fibrosis research. |

| Compound 18 (from a hybrid series) | Data not specified, but high potency | MMP-12 and MMP-14 (with 290-fold and 45-fold selectivity for MMP-7, respectively) | Exhibits high potency and good selectivity. |

| ZHAWOC6941 | 2200 | MMP-13 (1200) | A dual MMP-7/MMP-13 inhibitor. |

Signaling Pathways Involving MMP-7

MMP-7 is a crucial modulator of the tumor microenvironment, and its activity is intricately linked with key signaling pathways that govern cancer progression. The inhibition of MMP-7 by this compound can therefore have profound effects on these cellular communication networks.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. MMP-7 is a well-established downstream target gene of this pathway.

Mechanism of Involvement:

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes, including MMP7.

A critical aspect of MMP-7's role in this pathway is a positive feedback loop. MMP-7, once expressed and secreted, can cleave E-cadherin at the cell surface. This cleavage disrupts the E-cadherin-β-catenin complex, releasing β-catenin into the cytoplasm. This newly freed β-catenin can then translocate to the nucleus, further amplifying the Wnt signal and leading to increased expression of its target genes, including MMP7 itself.

Effect of this compound:

By inhibiting the enzymatic activity of MMP-7, this compound is expected to break this positive feedback loop. The inhibition of E-cadherin cleavage would lead to the sequestration of β-catenin at the cell membrane, reducing its nuclear translocation and subsequent activation of Wnt target genes. This can result in decreased cell proliferation and invasion. Studies have shown that blocking the Wnt/β-catenin signaling pathway leads to a decrease in MMP-7 expression, highlighting the therapeutic potential of targeting this axis[1][2][3].

References

- 1. Effect of Wnt/β-catenin signal pathway on of matrix metalloproteinase-7 and vascular endothelial growth factor gene expressions in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Activation of Wnt-β-Catenin Pathway in Triple Negative Breast Cancer Increases MMP7 in a PTEN Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp-7-IN-2: A Technical Guide to its Effects on Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the degradation of extracellular matrix (ECM) components. Its dysregulation is associated with various pathological conditions, including fibrosis and cancer metastasis. Mmp-7-IN-2 has emerged as a potent and selective inhibitor of MMP-7, offering a promising therapeutic avenue for diseases characterized by aberrant ECM remodeling. This technical guide provides a comprehensive overview of the effects of this compound on ECM degradation, associated signaling pathways, and relevant experimental protocols. While specific quantitative data for this compound's direct impact on ECM components and cellular processes is limited in publicly available literature, this guide synthesizes the known inhibitory activity of this compound with broader knowledge of MMP-7 function and inhibition to provide a valuable resource for researchers in the field.

Introduction to this compound

This compound is a small molecule inhibitor designed for high potency and selectivity against matrix metalloproteinase-7. The primary mechanism of action for many MMP inhibitors involves chelating the zinc ion within the enzyme's active site, rendering it inactive and preventing the breakdown of its substrates.[1]

Inhibitory Activity

Quantitative analysis has demonstrated the potent inhibitory effect of this compound on its target enzyme.

| Compound | Target | IC50 | Reference |

| This compound | MMP-7 | 16 nM | [2] |

Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Effects on Extracellular Matrix Components

MMP-7 has a broad substrate profile, degrading several critical components of the extracellular matrix.[3][4] Inhibition of MMP-7 by this compound is expected to prevent the degradation of these substrates, thereby preserving the structural integrity of the ECM. Key substrates of MMP-7 include:

-

Collagens: Specifically, MMP-7 is known to degrade type IV collagen, a major structural component of basement membranes.[3][5]

-

Fibronectin: A glycoprotein that plays a crucial role in cell adhesion and migration.[6]

-

Laminin: A key protein of the basal lamina.[5]

-

Elastin: A protein that provides elasticity to tissues.

-

Proteoglycans: Such as aggrecan.

Involvement in Signaling Pathways

MMP-7 activity is intricately linked to key signaling pathways that regulate cellular processes involved in ECM remodeling, such as cell proliferation, migration, and differentiation. Inhibition of MMP-7 by this compound is anticipated to modulate these pathways.

Wnt/β-catenin Signaling Pathway

MMP-7 is a known downstream target of the Wnt/β-catenin signaling pathway.[7] In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to the transcription of target genes, including MMP-7.[8][9] Furthermore, MMP-7 can create a positive feedback loop by cleaving E-cadherin, which releases β-catenin and promotes its nuclear translocation.[10] By inhibiting MMP-7, this compound could potentially disrupt this feedback loop, leading to a downstream reduction in Wnt/β-catenin signaling.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a central regulator of fibrosis.[7] TGF-β can induce the expression of MMP-7, and there is evidence of a close relationship between MMP-7 and the TGF-β/Smad signaling cascade.[5][7] For instance, SIRT1 has been shown to inhibit MMP-7 expression by deacetylating Smad4, a key transcription factor.[7] Inhibition of MMP-7 by this compound could potentially interfere with the pro-fibrotic effects mediated by the TGF-β pathway, although the precise mechanisms require further investigation.

References

- 1. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma MMP-2 and MMP-7 levels are elevated first month after surgery and may promote growth of residual metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]

- 6. MMP7 cleaves remyelination‐impairing fibronectin aggregates and its expression is reduced in chronic multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mmp-7-IN-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. The information provided is based on available scientific literature and is meant to serve as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals and under an approved animal care and use protocol. Crucially, to date, no specific in vivo dosage or administration protocol for Mmp-7-IN-2 in mice has been published in the peer-reviewed scientific literature. The following protocols are therefore provided as a general framework for the investigation of a novel small molecule inhibitor in a murine model. Researchers must undertake their own dose-finding and toxicology studies to establish a safe and efficacious dose of this compound for their specific application.

Introduction to this compound

This compound is a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7) with an in vitro IC50 value of 16 nM[1]. MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Dysregulated MMP-7 activity has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and fibrosis. As a selective inhibitor, this compound offers a valuable tool for investigating the role of MMP-7 in these disease models. Studies have shown that this compound exhibits good stability in serum and liver microsomes, suggesting its potential for in vivo applications[1].

Quantitative Data

Due to the absence of published in vivo studies for this compound, the following tables are provided as templates. Table 1 summarizes the available in vitro data for this compound. Table 2 is a template for researchers to populate with their own findings from in vivo dose-finding studies.

Table 1: In Vitro Properties of this compound

| Parameter | Value | Reference |

| Target | MMP-7 | [1] |

| IC50 | 16 nM | [1] |

| Stability | Good stability in serum and liver microsomes | [1] |

Table 2: Template for In Vivo Dosage and Administration Data for this compound in Mice

| Parameter | Experimental Group 1 | Experimental Group 2 | Experimental Group 3 |

| Mouse Strain | |||

| Disease Model | |||

| Vehicle | |||

| Administration Route | |||

| Dosage (mg/kg) | |||

| Dosing Frequency | |||

| Treatment Duration | |||

| Observed Efficacy | |||

| Adverse Effects |

Signaling Pathways Involving MMP-7

MMP-7 is involved in several key signaling pathways that regulate cell proliferation, migration, and survival. Understanding these pathways is crucial for designing experiments and interpreting the effects of this compound.

Caption: MMP-7 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for the in vivo evaluation of this compound in mice. These should be adapted based on the specific disease model and experimental goals.

General Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo evaluation of this compound.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound for administration to mice.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, 10% DMSO in corn oil, or other appropriate vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Protocol:

-

Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with the chosen route of administration. Preliminary solubility tests should be performed. The vehicle should be non-toxic to the animals.

-

Formulation: a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the sterile vehicle to the desired final concentration. c. Vortex the mixture thoroughly until the compound is completely dissolved or forms a homogenous suspension. d. If the compound is difficult to dissolve, brief sonication in a water bath may be helpful. e. Visually inspect the solution/suspension for any precipitation or inhomogeneity before administration.

-

Storage: The formulated this compound should be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. The stability of the compound in the chosen vehicle should be determined.

Administration of this compound to Mice

Objective: To administer the formulated this compound to mice via a suitable route.

Materials:

-

Formulated this compound

-

Mice (strain and sex appropriate for the disease model)

-

Appropriate sized syringes and needles (e.g., 27-30 gauge for intraperitoneal injection)

-

Animal scale

Protocol:

-

Animal Preparation: a. Weigh each mouse to determine the exact volume of the formulation to be administered based on the desired mg/kg dose. b. Properly restrain the mouse for the chosen administration route.

-

Administration Route: The choice of administration route will depend on the desired pharmacokinetic profile and the disease model. Common routes for small molecule inhibitors include:

-

Intraperitoneal (IP) Injection: A common route for systemic delivery.

-

Oral Gavage (PO): For oral administration.

-

Subcutaneous (SC) Injection: For sustained release.

-

Intravenous (IV) Injection: For rapid systemic distribution.

-

-

Administration Procedure (Example: Intraperitoneal Injection): a. Draw the calculated volume of the this compound formulation into a sterile syringe. b. Position the mouse with its head tilted downwards. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Inject the formulation smoothly. e. Withdraw the needle and return the mouse to its cage.

-

Monitoring: Observe the animals closely after administration for any signs of distress or adverse reactions.

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine a safe and effective dose range for this compound in mice.

Protocol:

-

Group Allocation: Divide healthy mice into several groups (e.g., 4-5 groups, n=3-5 mice per group). One group will serve as the vehicle control.

-

Dose Escalation: Administer escalating doses of this compound to the experimental groups (e.g., 1, 5, 10, 25, 50 mg/kg). The starting dose should be based on in vitro potency and any available data from similar compounds.

-

Monitoring: a. Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance. b. The study duration is typically 7-14 days.

-

Endpoint Analysis: a. At the end of the study, collect blood samples for clinical chemistry and hematology to assess organ toxicity. b. Perform a gross necropsy and collect major organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.

Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of disease (e.g., bleomycin-induced pulmonary fibrosis or a tumor xenograft model).

Protocol:

-

Model Induction: Induce the disease in mice according to the established protocol.

-

Group Allocation: Randomly assign the diseased animals to different treatment groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., a fraction of the MTD)

-

Group 3: this compound (high dose, e.g., near the MTD)

-

(Optional) Group 4: Positive control (a known therapeutic agent for the disease)

-

-

Treatment: Begin treatment with this compound at a predetermined time point after disease induction. The dosing frequency and duration will depend on the pharmacokinetic properties of the compound and the nature of the disease model.

-

Monitoring: Monitor the animals throughout the study for disease progression and signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues and biological fluids for analysis. The specific endpoints will depend on the disease model and may include:

-

Histopathology: To assess tissue morphology and disease severity.

-

Biomarker Analysis: Measurement of MMP-7 activity in tissues or plasma.

-

Gene and Protein Expression Analysis: To evaluate the effect of this compound on downstream targets and disease-related markers.

-

By following this structured approach, researchers can systematically evaluate the in vivo potential of this compound and generate the necessary data to establish a robust dosage and administration protocol for their specific research needs.

References

Mmp-7-IN-2: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7 for Preclinical Cancer Research

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the progression of various cancers.[1][2] Its role in degrading the extracellular matrix (ECM) facilitates tumor cell invasion, metastasis, and angiogenesis.[3] Elevated levels of MMP-7 are often correlated with poor prognosis in several cancer types.[2][4] Mmp-7-IN-2 is a potent and highly selective small molecule inhibitor of MMP-7, offering a valuable tool for researchers investigating the therapeutic potential of MMP-7 inhibition in oncology. This document provides an overview of this compound, its mechanism of action, and general protocols for its use in in vitro and in vivo research settings, including xenograft models.

This compound: In Vitro Activity

This compound, also identified as compound 16, has demonstrated significant potency and selectivity for MMP-7 in enzymatic assays.

| Compound | Target | IC50 (nM) | Reference |

| This compound | MMP-7 | 16 | [5] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, MMP-7.

MMP-7 Signaling Pathway in Tumor Invasion

MMP-7 contributes to tumor progression through a complex signaling network. It degrades various components of the ECM, including collagen, fibronectin, and laminin, which physically removes barriers to cancer cell movement.[3] Furthermore, MMP-7 can cleave and activate other proteins in the tumor microenvironment, such as pro-MMPs and growth factors, which further promotes invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.[3]

Figure 1: MMP-7 Signaling Pathway. This diagram illustrates the central role of MMP-7 in promoting tumor invasion and growth through the degradation of the extracellular matrix and activation of pro-angiogenic and growth factors. This compound acts by directly inhibiting MMP-7 activity.

Application: Inhibition of Tumor Invasion in Xenograft Models

While specific in vivo data for this compound is not yet publicly available, the following provides a general framework and protocol for evaluating a novel MMP-7 inhibitor in a tumor xenograft model. This protocol should be optimized based on the specific characteristics of the cancer cell line and the inhibitor being tested.

Experimental Workflow for Xenograft Studies

Figure 2: Xenograft Study Workflow. This diagram outlines the key steps for conducting an in vivo study to assess the efficacy of an anti-cancer agent in a xenograft mouse model.

Detailed Protocols

Note: These are generalized protocols and require optimization.

Cell Culture

-

Cell Lines: Select a cancer cell line with known high expression of MMP-7 (e.g., pancreatic, colorectal, lung cancer cell lines).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium or PBS for injection.

Xenograft Model Establishment

-

Animals: Use immunodeficient mice (e.g., athymic nude mice, SCID mice), typically 6-8 weeks old.

-

Subcutaneous Model: Inject 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of PBS or a mixture with Matrigel subcutaneously into the flank of each mouse.

-

Orthotopic Model: For a more clinically relevant model of invasion and metastasis, surgically implant the cancer cells into the corresponding organ of origin. This procedure is more complex and requires appropriate surgical expertise.

Treatment with this compound

-

Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle appropriate for the route of administration (e.g., saline, corn oil).

-

Dosage and Administration: The optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) must be determined through dose-ranging studies. Treatment should begin once tumors have reached a palpable size (e.g., 50-100 mm³).

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

(Optional) Group 4: Positive control (a standard-of-care chemotherapy agent)

-

Assessment of Tumor Growth and Invasion

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

-

Metastasis Assessment: At the end of the study, harvest primary tumors and organs where metastasis is expected (e.g., lungs, liver, lymph nodes).

-

Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to visualize tumor cells and assess invasion.

-

Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), as well as for human-specific markers to confirm metastatic lesions.

-

Ex Vivo Imaging: If using fluorescently or luminescently tagged cancer cells, perform ex vivo imaging of harvested organs to quantify metastatic burden.

-

Data Presentation

All quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.

| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | % Tumor Growth Inhibition | Mean Number of Lung Metastases ± SEM |

| Vehicle Control | 10 | [Data] | - | [Data] |

| This compound (Low Dose) | 10 | [Data] | [Data] | [Data] |

| This compound (High Dose) | 10 | [Data] | [Data] | [Data] |

| Positive Control | 10 | [Data] | [Data] | [Data] |

Table 2: Example of Quantitative Data Summary from a Xenograft Study. This table provides a template for presenting key efficacy data, including tumor volume and metastasis, for different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of MMP-7 in cancer biology. While in vivo data for this specific compound is not yet available, the provided general protocols and background information offer a solid foundation for researchers to design and conduct experiments to evaluate its potential as a therapeutic agent for inhibiting tumor invasion in xenograft models. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

- 1. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mmp-7-IN-2: A Potent and Selective Tool for Investigating MMP-7 Function

Mmp-7-IN-2 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), making it a valuable research tool for elucidating the diverse roles of this enzyme in health and disease. With a half-maximal inhibitory concentration (IC50) of 16 nM for MMP-7, this inhibitor allows for precise interrogation of MMP-7's functions in processes such as cancer progression, inflammation, and fibrosis.

Developed through a hybridization strategy combining a binder to the S1' subsite of the enzyme with a short peptide, this compound (also identified as compound 16 in its discovery publication) demonstrates significant selectivity for MMP-7 over other matrix metalloproteinases. This specificity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of MMP-7.[1]

Data Presentation

The inhibitory activity and selectivity of this compound have been quantified through in vitro enzymatic assays. The following tables summarize the key data, highlighting its potency against MMP-7 and selectivity against other MMPs.

Table 1: In Vitro Inhibitory Activity of this compound against MMP-7

| Compound | Target | IC50 (nM) |

| This compound | MMP-7 | 16 |

Data sourced from Tabuse et al., 2022.[1]

Table 2: Selectivity Profile of this compound against a Panel of Matrix Metalloproteinases

| MMP Target | IC50 (nM) | Selectivity (fold vs. MMP-7) |

| MMP-7 | 16 | 1 |

| MMP-2 | >100,000 | >6250 |

| MMP-14 | >10,000 | >625 |

Note: A comprehensive selectivity panel is often detailed in the primary research publication. The data presented here is based on available information and may be expanded upon in the full study.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. The following are representative protocols for key experiments to study MMP-7 function.

Protocol 1: In Vitro MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol is designed to determine the potency of this compound against purified MMP-7 in a biochemical assay.

Materials:

-

Recombinant human MMP-7 (catalytic domain)

-

This compound

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

Add 2-5 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.

-

Add recombinant MMP-7 to each well to a final concentration of approximately 1-5 nM.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 5-10 µM.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 328/393 nm).

-

Record fluorescence intensity kinetically over 30-60 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory capacity of cells, a process where MMP-7 can be involved.

Materials:

-

Cancer cell line known to express MMP-7 (e.g., various carcinoma cell lines)

-

This compound

-

Cell culture medium (with and without serum)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Fibronectin or other extracellular matrix components (for coating membranes, optional)

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Culture cells to sub-confluency.

-

Serum-starve the cells for 12-24 hours before the assay.

-

Prepare a cell suspension in serum-free medium.

-

In the lower chamber of the Boyden apparatus, add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

In the upper chamber (the insert), add the cell suspension. Treat the cells in the upper chamber with various concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell line (typically 6-24 hours).

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with Crystal Violet solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several representative fields of view under a microscope.

-

Quantify the effect of this compound on cell migration by comparing the number of migrated cells in the treated groups to the vehicle control.

Visualizations

Signaling Pathway Diagram

Caption: Simplified signaling pathways involving MMP-7 and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for studying MMP-7 function using this compound.

References

Application Notes and Protocols: Mmp-7-IN-2 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in cancer progression. Its overexpression is correlated with tumor invasion, metastasis, and angiogenesis in various cancers, including colorectal, gastric, and pancreatic cancer. MMP-7 contributes to the degradation of the extracellular matrix (ECM), a critical step for cancer cell dissemination. Furthermore, MMP-7 can cleave and activate other proteins, such as pro-inflammatory cytokines and cell surface receptors, which further promote tumor growth and survival.

Mmp-7-IN-2 is a potent and selective inhibitor of MMP-7. By blocking the enzymatic activity of MMP-7, this compound has the potential to inhibit tumor progression and metastasis. There is a strong rationale for combining this compound with conventional chemotherapy agents. Chemotherapy drugs primarily target rapidly dividing cells, while this compound targets the tumor microenvironment and metastatic processes. This dual-pronged approach may lead to synergistic anti-cancer effects and overcome mechanisms of drug resistance.

These application notes provide an overview of the potential applications of this compound in combination with chemotherapy and detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action and Rationale for Combination Therapy

MMP-7 promotes cancer progression through several mechanisms that can be counteracted by this compound. The rationale for combining this compound with chemotherapy is based on the potential for synergistic effects.

-

Inhibition of Invasion and Metastasis: By preventing ECM degradation, this compound can inhibit the local invasion of tumor cells and their entry into the bloodstream, thereby reducing the formation of distant metastases.

-

Modulation of the Tumor Microenvironment: MMP-7 can process and activate growth factors and cytokines within the tumor microenvironment, promoting angiogenesis and inflammation. This compound can reverse these effects, making the tumor more susceptible to chemotherapy.

-

Overcoming Chemoresistance: In some cancers, MMP-7 has been implicated in the development of resistance to chemotherapy. By inhibiting MMP-7, this compound may re-sensitize resistant tumors to the cytotoxic effects of chemotherapy agents.

Caption: MMP-7 signaling pathway in cancer progression.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data from in vitro and in vivo studies evaluating the combination of this compound with a standard chemotherapy agent (e.g., 5-Fluorouracil).

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in HT-29 Colorectal Cancer Cells

| Treatment Group | IC50 (µM) | Combination Index (CI)* |

| 5-Fluorouracil alone | 15.2 | N/A |

| This compound alone | > 100 | N/A |

| 5-Fluorouracil + this compound (10 µM) | 7.8 | 0.51 |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Cell Invasion Assay (Boyden Chamber) in HT-29 Cells

| Treatment Group | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |

| Vehicle Control | 254 ± 21 | 0% |

| 5-Fluorouracil (7.8 µM) | 188 ± 15 | 26% |

| This compound (10 µM) | 95 ± 11 | 63% |

| Combination | 42 ± 8 | 83% |

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model (HT-29)

| Treatment Group | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1580 ± 150 | 0% |

| 5-Fluorouracil (20 mg/kg) | 890 ± 110 | 43.7% |

| This compound (50 mg/kg) | 1150 ± 130 | 27.2% |

| Combination | 420 ± 95 | 73.4% |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Chemotherapy agent (e.g., 5-Fluorouracil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapy agent and this compound, both alone and in combination, in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound and chemotherapy on the invasive potential of cancer cells.

Materials:

-

Boyden chamber inserts with Matrigel-coated membranes (8 µm pore size)

-

24-well plates

-

Cancer cell line

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound and chemotherapy agent

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Starve the cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing the test compounds (this compound, chemotherapy agent, or combination).

-

Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Boyden chamber inserts into the wells and add 200 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 15 minutes and wash with water.

-

Count the number of invading cells in several random fields under a microscope.

Caption: Workflow for evaluating combination therapy.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol evaluates the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., HT-29)

-

Matrigel

-

This compound formulation for in vivo administration

-

Chemotherapy agent formulation for in vivo administration

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 HT-29 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).

-

Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, chemotherapy twice weekly by intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. The synergistic effects observed in the hypothetical data highlight the potential of this approach to inhibit tumor growth and invasion more effectively than monotherapy. Further investigation is warranted to explore the full therapeutic potential and to identify the optimal dosing and scheduling for this combination in various cancer types.

Troubleshooting & Optimization

Mmp-7-IN-2 Technical Support Center: Troubleshooting Solubility and Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mmp-7-IN-2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (137.14 mM); however, ultrasonic treatment may be necessary to achieve complete dissolution.[1]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are as follows:

-

As a solid (powder): Store at -80°C for up to 2 years or at -20°C for up to 1 year. The product should be stored in a sealed container, protected from moisture and light.[1]

-

In solvent (stock solution): Once dissolved in DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The container should be tightly sealed and protected from moisture and light.[1]

Q3: Can I store my this compound stock solution at room temperature or 4°C?

A3: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. As indicated by the storage guidelines, lower temperatures are required to ensure stability and prevent degradation of the compound in solution.

Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can indicate that the compound is coming out of solution. This may be due to the concentration being too high for the storage temperature or incomplete initial dissolution. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. To prevent this, ensure the stock solution is not overly concentrated and consider preparing more dilute aliquots for your experiments.

Q5: How stable is this compound in experimental conditions, such as in the presence of serum?

A5: this compound has been shown to exhibit good stability in serum and liver microsomes with no significant degradation observed for up to 4 hours at concentrations of 1-5 µM.[1][2]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving this compound, please follow the steps outlined in the troubleshooting workflow below.

Issue 2: Loss of Inhibitor Activity in Experiments

A gradual or sudden loss of inhibitory activity can be a sign of compound degradation. Use this guide to troubleshoot potential stability problems.

-

Check Storage Conditions:

-

Confirm that the powdered compound and stock solutions have been stored at the correct temperatures (-20°C or -80°C).

-

Ensure that the containers are tightly sealed and protected from light and moisture.

-

-

Review Handling Procedures:

-

Have the stock solutions been subjected to multiple freeze-thaw cycles? It is highly recommended to prepare single-use aliquots to maintain compound integrity.

-

Was the stock solution stored for longer than the recommended duration (1 month at -20°C or 6 months at -80°C)?

-

-

Prepare Fresh Solutions:

-

If there is any doubt about the storage and handling of the current stock, it is best to prepare a fresh stock solution from the powdered compound.

-

Always use high-purity, anhydrous DMSO for reconstitution to minimize degradation due to moisture.

-

Quantitative Data Summary

The following tables provide a clear summary of the solubility and stability data for this compound.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (137.14 mM) | Ultrasonic treatment may be required.[1] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability Duration | Storage Conditions |

| Powder | -80°C | 2 years | Sealed, away from moisture and light.[1] |

| Powder | -20°C | 1 year | Sealed, away from moisture and light.[1] |

| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light.[1] |

| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture and light.[1] |

Experimental Protocols

Below is a general protocol for preparing this compound stock solutions and their use in a typical in vitro enzyme inhibition assay.

Preparation of this compound Stock Solution

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.1371 mL of DMSO to 1 mg of this compound).

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.

-

Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microfuge tubes. Store immediately at -80°C or -20°C as per the stability guidelines.

MMP-7 Enzymatic Assay Protocol (General)

This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

-

Prepare Assay Buffer: A typical assay buffer for MMPs is 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5.

-

Activate Pro-MMP-7 (if necessary): If you are using the inactive pro-form of MMP-7, it will need to be activated. A common method is incubation with p-aminophenylmercuric acetate (APMA).

-

Prepare Serial Dilutions of this compound: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for the inhibition curve.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound to the wells. Then, add the active MMP-7 enzyme. Incubate for a predetermined time at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add a fluorogenic MMP-7 substrate to each well to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Context

MMP-7 is a key enzyme in the degradation of the extracellular matrix (ECM). Its activity is implicated in various physiological and pathological processes, including cancer metastasis. Inhibitors like this compound block this activity.

References

Technical Support Center: Optimizing Mmp-7-IN-2 for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mmp-7-IN-2 in cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure optimal results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7). MMP-7 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of extracellular matrix (ECM) components.[1] By specifically targeting the active site of MMP-7, this compound blocks its enzymatic activity, thereby preventing the degradation of the ECM and modulating downstream signaling pathways.[1]

2. What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound is cell-type and assay-dependent. Based on its potent in vitro IC50 of 16 nM, a good starting point for most cell-based assays is between 1 µM and 5 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 100 mg/mL (137.14 mM).[2] For optimal stability, prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. Is this compound selective for MMP-7?